[2-(Furan-2-yl)-4-oxochromen-3-yl] thiophene-2-carboxylate
Overview
Description
[2-(Furan-2-yl)-4-oxochromen-3-yl] thiophene-2-carboxylate: is a complex organic compound that features a unique structure combining furan, chromone, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Furan-2-yl)-4-oxochromen-3-yl] thiophene-2-carboxylate typically involves multi-step organic reactionsFor instance, the Vilsmeier-Haack reaction can be employed to form the chromone core, while Suzuki-Miyaura cross-coupling reactions can be used to attach the furan and thiophene groups .
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furan and thiophene rings can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The chromone core can be reduced under specific conditions to yield dihydrochromone derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while substitution reactions can yield a wide range of functionalized derivatives .
Scientific Research Applications
Chemistry: In organic synthesis, [2-(Furan-2-yl)-4-oxochromen-3-yl] thiophene-2-carboxylate serves as a versatile building block for the construction of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology and Medicine: This compound has shown potential in medicinal chemistry as a scaffold for the development of new drugs. Its various functional groups can interact with biological targets, making it a candidate for the design of inhibitors, activators, or modulators of specific enzymes and receptors .
Industry: In the materials science field, this compound can be used in the development of organic semiconductors, photovoltaic materials, and other advanced materials. Its unique electronic properties make it suitable for applications in optoelectronics and nanotechnology .
Mechanism of Action
The mechanism of action of [2-(Furan-2-yl)-4-oxochromen-3-yl] thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely, but common targets include kinases, proteases, and G-protein coupled receptors .
Comparison with Similar Compounds
- [2-(Furan-2-yl)-4-oxochromen-3-yl] benzoate
- [2-(Furan-2-yl)-4-oxochromen-3-yl] pyridine-2-carboxylate
- [2-(Furan-2-yl)-4-oxochromen-3-yl] benzothiophene-2-carboxylate
Comparison: Compared to these similar compounds, [2-(Furan-2-yl)-4-oxochromen-3-yl] thiophene-2-carboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
[2-(furan-2-yl)-4-oxochromen-3-yl] thiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O5S/c19-15-11-5-1-2-6-12(11)22-16(13-7-3-9-21-13)17(15)23-18(20)14-8-4-10-24-14/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHDCVHELRTMQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=CO3)OC(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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